molecular formula C21H27ClN6O2 B2689684 Quisinostat dihydrochloride CAS No. 875320-31-3

Quisinostat dihydrochloride

Cat. No.: B2689684
CAS No.: 875320-31-3
M. Wt: 430.9 g/mol
InChI Key: TWNOICNTTFKOHQ-UHFFFAOYSA-N
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Description

Quisinostat dihydrochloride, also known as JNJ-26481585 dihydrochloride, is an orally available, potent pan-HDAC inhibitor . It has IC50s of 0.11 nM, 0.33 nM, 0.64 nM, 0.46 nM, and 0.37 nM for HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11, respectively . It has a broad spectrum of antitumoral activity .


Molecular Structure Analysis

The molecular formula of this compound is C21H28CL2N6O2 . The CAS Number is 875320-31-3 . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 467.4 . It is soluble in DMSO and EtOH with gentle warming and ultrasonic .

Scientific Research Applications

Antitumor Activity in Solid Tumors

Quisinostat dihydrochloride has been studied for its role in treating solid tumors. A phase I study revealed that it has antitumor activity in patients with advanced solid tumors. The study assessed its tolerability, pharmacokinetics, pharmacodynamics, and clinical efficacy, noting a partial response in a patient with melanoma and stable disease in several others (Venugopal et al., 2013).

Efficacy Against Pediatric Tumors

Research involving pediatric preclinical models evaluated the efficacy of quisinostat as a histone deacetylase inhibitor. It was found to have considerable potency against Class I and II histone deacetylases, showing improved antitumoral efficacy compared to other analogs in preclinical settings (Carol et al., 2014).

Antimalarial Potential

Quisinostat has shown promise as an antimalarial agent. A study discovered novel Plasmodium falciparum HDAC1 inhibitors based on quisinostat, which demonstrated potency against multiple-resistant malarial parasites and had acceptable safety and pharmacokinetic properties (Li et al., 2021).

Application in Oral Cancer Treatment

A study focused on tongue squamous cell carcinoma found that quisinostat could significantly inhibit tumor growth and induce cell apoptosis, pyroptosis, and ferroptosis in tumor cells. This suggests its potential as a therapeutic drug for treating tongue cancer (Wang et al., 2020).

Repurposing in Antimalarial Therapy

Further research into quisinostat's repurposing for malaria treatment identified novel hydroxamic acid derivatives that showed enhanced effectiveness and safety compared to quisinostat itself. These findings open avenues for new antimalarial therapies (Wang et al., 2022).

Role in Glioblastoma Treatment

Quisinostat has been studied for its pharmacokinetics, pharmacodynamics, and radiation sensitization properties in glioblastoma models. The results indicated its potential in treating this type of brain cancer (Cascio et al., 2021).

Mechanism of Action

Mode of Action

Quisinostat dihydrochloride interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, which results in the modulation of gene expression . Specifically, this compound has been shown to amplify HDAC-repressed expression of E-cadherin, leading to a reversal of epithelial to mesenchymal transition in tumor cells .

Biochemical Pathways

The inhibition of HDACs by this compound affects various biochemical pathways. One of the key pathways is the regulation of gene expression through the acetylation of histones . This can lead to the suppression of proliferation and induction of apoptosis in cancer cells . Furthermore, this compound can induce autophagy in neuroblastoma cells .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in clinical trials. It has been found that the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound increased proportionally with dose . This suggests that this compound exhibits linear pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylation of histone 3 in hair follicles, skin, and tumor biopsies, and in peripheral blood mononuclear cells, as well as decreased Ki67 in skin and tumor biopsies . Clinically, a partial response lasting five months was seen in one patient with melanoma, and stable disease was seen in eight patients (duration 4–10.5 months) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with certain cardiovascular conditions were excluded from clinical trials due to potential risks . Furthermore, the ability of this compound to penetrate the blood-brain barrier makes it a potential treatment for brain tumors .

Safety and Hazards

Quisinostat dihydrochloride is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Quisinostat dihydrochloride interacts with various enzymes and proteins, particularly HDAC1 and HDAC2 . It has been shown to have a broad spectrum of antitumor activity . The nature of these interactions involves the inhibition of HDACs, which leads to an increase in acetylation of histones .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . In preclinical models of glioblastoma, it has been shown to extend survival when administered in combination with radiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histones . This change in gene expression can lead to cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to be well-tolerated at the maximum-tolerated dose of 12 mg given 3 times weekly . Dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone deacetylation. It interacts with HDACs, leading to increased acetylation of histones .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Quisinostat dihydrochloride involves the reaction of two starting materials, Quisinostat and hydrochloric acid.", "Starting Materials": [ "Quisinostat", "Hydrochloric acid" ], "Reaction": [ "Quisinostat is dissolved in a suitable solvent such as methanol or ethanol.", "Hydrochloric acid is added to the solution of Quisinostat.", "The reaction mixture is stirred at room temperature for a specific time period.", "The resulting solid is filtered and washed with a suitable solvent.", "The solid is dried under vacuum to obtain Quisinostat dihydrochloride." ] }

875320-31-3

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI Key

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl.Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

solubility

not available

Origin of Product

United States

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